molecular formula C9H9NO B13139099 1-(Pyridin-4-yl)cyclopropanecarbaldehyde

1-(Pyridin-4-yl)cyclopropanecarbaldehyde

Cat. No.: B13139099
M. Wt: 147.17 g/mol
InChI Key: JOEJBKCFGMXEJI-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring attached to a pyridine ring and an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 1-(Pyridin-4-yl)cyclopropanecarbaldehyde can be achieved through several routes. One common method involves the cyclopropanation of pyridine derivatives followed by formylation. For instance, the reaction of pyridine with cyclopropane derivatives under specific conditions can yield the desired compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

1-(Pyridin-4-yl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

1-(Pyridin-4-yl)cyclopropanecarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate biological pathways and affect cellular functions. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

1-(Pyridin-4-yl)cyclopropanecarbaldehyde can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research and industry.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-pyridin-4-ylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H9NO/c11-7-9(3-4-9)8-1-5-10-6-2-8/h1-2,5-7H,3-4H2

InChI Key

JOEJBKCFGMXEJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=CC=NC=C2

Origin of Product

United States

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